1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a sulfanylmethyl group attached to a benzene ring, which is further substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(3,5-difluorophenyl)sulfanylmethyl]benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide . The reaction typically takes place at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at 0°C.
Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent such as toluene at elevated temperatures.
Major Products:
Substitution: 3-[(3,5-difluorophenyl)sulfanylmethyl]anisole.
Oxidation: 1-Bromo-3-[(3,5-difluorophenyl)sulfonylmethyl]benzene.
Coupling: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]biphenyl.
Scientific Research Applications
1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of liquid crystals and polymers with unique electronic properties.
Medicinal Chemistry: It is investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the bromine atom or the sulfanylmethyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in oxidation reactions, the sulfanylmethyl group undergoes transformation to sulfoxides or sulfones. The compound’s participation in coupling reactions involves the formation of a palladium complex, which facilitates the cross-coupling with boronic acids .
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene: Similar structure but lacks the sulfanylmethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the sulfanylmethyl group.
1-Bromo-2,3-difluorobenzene: Different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and sulfanylmethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-[(3-bromophenyl)methylsulfanyl]-3,5-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOQKUCNFCGDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210122 | |
Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-56-9 | |
Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[[(3-bromophenyl)methyl]thio]-3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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